Unveiling the Spectroscopic Signature of Tetramethylrhodamine-dUTP: A Technical Guide
Unveiling the Spectroscopic Signature of Tetramethylrhodamine-dUTP: A Technical Guide
For researchers, scientists, and drug development professionals, a deep understanding of the spectral properties of fluorescent labels is paramount for the design and execution of robust and reproducible molecular assays. Tetramethylrhodamine-dUTP (TMR-dUTP), a key reagent for non-radioactive DNA labeling, exhibits a distinct spectroscopic profile that is critical to its application in techniques such as fluorescence in situ hybridization (FISH), microarray analysis, and real-time PCR.
This technical guide provides a comprehensive overview of the core spectral characteristics of Tetramethylrhodamine-dUTP, detailed experimental protocols for their determination, and a visualization of its application in a common laboratory workflow.
Core Spectral Properties of Tetramethylrhodamine-dUTP
Tetramethylrhodamine (B1193902) (TMR) is a bright, orange-red fluorophore known for its high photostability. When conjugated to deoxyuridine triphosphate (dUTP), it serves as an efficient substrate for various DNA polymerases, enabling the enzymatic incorporation of the fluorescent label into DNA probes. The spectral properties of TMR-dUTP can be influenced by environmental factors such as solvent polarity, pH, and its conjugation state.[1][2] The key quantitative spectral data for TMR-dUTP and its common variants are summarized below.
| Property | Value | Notes |
| Excitation Maximum (λex) | 545 - 553 nm | The peak wavelength of light absorbed by the fluorophore. Specific values can vary slightly between different isomers and commercial formulations. For example, Aminoallyl-dUTP-5/6-TAMRA has a λex of 545 nm[3][4], while 5-TAMRA-dUTP is cited at 553 nm[5]. |
| Emission Maximum (λem) | 575 - 577 nm | The peak wavelength of light emitted by the fluorophore after excitation. Aminoallyl-dUTP-5/6-TAMRA has a λem of 575 nm[3][4], and 5-TAMRA-dUTP is cited at 577 nm[5]. |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum. A value of 90,000 L mmol⁻¹ cm⁻¹ is reported for Aminoallyl-dUTP-5/6-TAMRA[4], and 95,000 M⁻¹cm⁻¹ for 5-TAMRA NHS ester. |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | The ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. The quantum yield for 5-TAMRA NHS ester is reported as 0.1. Generally, the quantum yield for TAMRA is in the range of 0.1 to 0.3[6]. |
| Fluorescence Lifetime (τ) | 0.5 - 3.0 ns | The average time the fluorophore spends in the excited state before returning to the ground state. DNA labeled with 5-carboxytetramethylrhodamine (B559615) can exhibit multiple lifetime components, typically in the ranges of 0.5-1 ns and 2.5-3 ns[1][7]. |
Experimental Protocols
Accurate determination of the spectral properties of TMR-dUTP is essential for quantitative applications. Below are detailed methodologies for measuring fluorescence quantum yield and lifetime.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[8][9][10][11]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
TMR-dUTP solution of unknown quantum yield
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Appropriate solvent (e.g., TE buffer, pH 7.5)
Procedure:
-
Prepare a series of dilutions for both the TMR-dUTP sample and the quantum yield standard in the same solvent. The concentrations should be chosen to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength that will be used for the fluorescence measurements.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the TMR-dUTP sample and the standard.
-
Calculate the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the TMR-dUTP sample using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive technique that measures the decay of fluorescence intensity over time after excitation by a short pulse of light.[6][7][12]
Materials:
-
TCSPC system, including:
-
Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)
-
High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
-
-
TMR-dUTP solution
-
Appropriate solvent
Procedure:
-
Prepare a dilute solution of TMR-dUTP in the desired solvent. The concentration should be low enough to avoid aggregation and self-quenching.
-
Set up the TCSPC system. The excitation source should be tuned to the absorption maximum of TMR-dUTP. The emission wavelength should be set to the fluorescence maximum.
-
Measure the instrument response function (IRF) of the system. This is typically done using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength. The IRF characterizes the time resolution of the instrument.
-
Acquire the fluorescence decay curve for the TMR-dUTP sample. Photons are collected over a period of time until a histogram of photon arrival times is built with sufficient counts for statistical analysis.
-
Analyze the decay curve. The measured decay is a convolution of the true fluorescence decay and the IRF. Deconvolution is performed using fitting software to a multi-exponential decay model:
I(t) = Σ α_i * exp(-t / τ_i)
Where:
-
I(t) is the intensity at time t
-
α_i is the fractional contribution of each decay component
-
τ_i is the lifetime of each decay component
-
Application Workflow: DNA Probe Labeling and Fluorescence In Situ Hybridization (FISH)
TMR-dUTP is extensively used to generate fluorescently labeled DNA probes for visualizing specific DNA sequences within cells. The general workflow involves enzymatic incorporation of TMR-dUTP into a DNA probe, followed by hybridization of the probe to the target DNA in fixed cells.
In this workflow, a bacterial artificial chromosome (BAC) containing the DNA sequence of interest is used as a template. Through nick translation, small nicks are introduced into the DNA, and DNA Polymerase I synthesizes new DNA strands, incorporating TMR-dUTP. The resulting fluorescently labeled probe is then purified. For FISH, cells are fixed and permeabilized to allow probe entry. Both the probe and the cellular DNA are denatured to create single-stranded DNA. The labeled probe then hybridizes to its complementary sequence within the cell nucleus. After a series of washes to remove unbound probe, the sample is mounted with a counterstain like DAPI and visualized using fluorescence microscopy.
References
- 1. Fluorescence characteristics of 5-carboxytetramethylrhodamine linked covalently to the 5' end of oligonucleotides: multiple conformers of single-stranded and double-stranded dye-DNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Aminoallyl-dUTP-5/6-TAMRA, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. Christoph Gohlke [cgohlke.com]
- 8. empbiotech.com [empbiotech.com]
- 9. BioActs Official Website [bioacts.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence properties of fluorescein, tetramethylrhodamine and Texas Red linked to a DNA aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]
